ethyl 4-{2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamido}benzoate
Description
Ethyl 4-{2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamido}benzoate is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidin-4-one core. This scaffold is substituted at position 1 with a 2-methylphenyl group and at position 5 via an acetamido linker to an ethyl benzoate moiety (Figure 1). The pyrazolo-pyrimidine core is structurally analogous to bioactive molecules targeting kinases, phosphodiesterases, and other enzymes .
Synthetic routes for such compounds typically involve cyclocondensation of aminopyrazoles with carbonyl derivatives, followed by functionalization via amidation or esterification.
Properties
IUPAC Name |
ethyl 4-[[2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O4/c1-3-32-23(31)16-8-10-17(11-9-16)26-20(29)13-27-14-24-21-18(22(27)30)12-25-28(21)19-7-5-4-6-15(19)2/h4-12,14H,3,13H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIKKXQPLLPFQIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Core Structure and Substituent Analysis
Key Observations:
Core Flexibility: The target compound’s pyrazolo-pyrimidine core differs from 3b (pyrimido-pyrimidine) and 3h (imidazo-pyrimidine) in nitrogen atom positioning, which may alter electronic properties and binding affinities. Pyrazolo-pyrimidines are known for kinase inhibition (e.g., Src family kinases), while pyrimido-pyrimidines often target dihydrofolate reductase .
Substituent Effects :
- The ethyl benzoate group in the target compound contrasts with the piperazine substituents in 3b and 3h , which improve aqueous solubility.
- The 2-methylphenyl group may enhance hydrophobic interactions compared to the methoxy/ethoxy groups in 3b /3h , which participate in polar interactions.
Physicochemical and Pharmacokinetic Properties (Hypothetical)
Notes:
- 3b and 3h benefit from piperazine groups, which are protonated at physiological pH, enhancing solubility .
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